molecular formula C15H13BrO3 B3000393 Methyl 3-[(2-bromophenoxy)methyl]benzoate CAS No. 438465-02-2

Methyl 3-[(2-bromophenoxy)methyl]benzoate

Cat. No.: B3000393
CAS No.: 438465-02-2
M. Wt: 321.17
InChI Key: KOQYVQHGLIZAKF-UHFFFAOYSA-N
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Description

Methyl 3-[(2-bromophenoxy)methyl]benzoate is a benzoate ester featuring a 2-bromophenoxymethyl substituent at the meta position of the aromatic ring. This compound is structurally characterized by its brominated phenoxy group, which imparts distinct electronic and steric properties. Such derivatives are widely utilized as intermediates in medicinal chemistry, particularly in the synthesis of antifungal, antimicrobial, and anticancer agents . The bromine atom at the ortho position of the phenoxy group enhances lipophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

methyl 3-[(2-bromophenoxy)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-6-4-5-11(9-12)10-19-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQYVQHGLIZAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-bromophenoxy)methyl]benzoate typically involves the reaction of 3-(bromomethyl)benzoic acid with 2-bromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Methyl 3-[(2-bromophenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects . The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Key Properties Biological Activity Reference
Methyl 3-[(2-bromophenoxy)methyl]benzoate 2-Br-phenoxymethyl Lipophilic, electron-withdrawing Anticancer, antimicrobial
Methyl 3-[(3-bromophenoxy)methyl]benzoate 3-Br-phenoxymethyl Reduced steric hindrance Intermediate synthesis
Methyl 3-[(2-methylphenoxy)methyl]benzoate 2-CH₃-phenoxymethyl Electron-donating, ring-activated Antifungal
Methyl 3-(2-amino-4-chlorophenoxy)benzoate 2-NH₂, 4-Cl-phenoxy Hydrogen-bonding, polar Enzyme inhibition

Biological Activity

Methyl 3-[(2-bromophenoxy)methyl]benzoate is an organic compound that has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C15H13BrO3. It is characterized by a benzoate ester structure with a bromophenoxy substituent, which contributes to its unique reactivity and biological properties. The compound can be synthesized through the reaction of 3-(bromomethyl)benzoic acid with 2-bromophenol in the presence of a base like potassium carbonate, typically using dimethylformamide (DMF) as a solvent under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various benzoate derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values demonstrated its efficacy compared to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Escherichia coli32Ampicillin16
Staphylococcus aureus16Vancomycin8

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. A study involving various cancer cell lines indicated that this compound induced apoptosis in human cancer cells, specifically in breast and colon cancer models. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Case Study: Breast Cancer Cells

In vitro tests on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:

  • Cell Viability Reduction: A decrease in cell viability by approximately 50% at a concentration of 25 µM after 48 hours.
  • Apoptosis Induction: Flow cytometry analysis showed an increase in the percentage of apoptotic cells from 5% (control) to 30% (treated).

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound may inhibit certain enzymes involved in bacterial cell wall synthesis or disrupt cellular signaling pathways in cancer cells leading to apoptosis. Further studies are needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

This compound can be compared with other benzoate derivatives to highlight its unique properties:

Compound Antimicrobial Activity Anticancer Activity
Methyl BenzoateLowNone
Methyl 3-BromobenzoateModerateLow
This compoundHighHigh

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